molecular formula C11H14ClNOS B12249750 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide

2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide

Cat. No.: B12249750
M. Wt: 243.75 g/mol
InChI Key: NGODCPVDWKDXOD-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-N-propylacetamide is a sulfanyl acetamide derivative characterized by a 4-chlorophenyl group attached via a sulfur atom to an acetamide backbone, with an N-propyl substituent.

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-propylacetamide

InChI

InChI=1S/C11H14ClNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

NGODCPVDWKDXOD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chlorothiophenol, which is obtained by the chlorination of thiophenol.

    Formation of Intermediate: The 4-chlorothiophenol is then reacted with an appropriate acylating agent, such as acetyl chloride, to form 4-chlorophenyl thioacetate.

    Amidation Reaction: The 4-chlorophenyl thioacetate is subsequently reacted with propylamine under suitable conditions to yield 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form corresponding alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form interactions with thiol-containing enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound I)

  • Structural Features :
    • The 4-chlorophenyl group is linked to a pyrimidine ring via a sulfanyl bridge.
    • Intramolecular N–H⋯N hydrogen bonds form an S(7) ring motif.
    • Dihedral angle between pyrimidine and benzene rings: 42.25° , leading to planar molecular stacking .
  • Crystal Packing :
    • Molecules form inversion dimers via N–H⋯N bonds (R₂²(8) motif), linked into corrugated layers by bifurcated N–H⋯O and C–H⋯O bonds .

N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (Compound II)

  • Structural Differences :
    • Meta-chlorophenyl substitution increases steric hindrance, resulting in larger dihedral angles (59.70° and 62.18° ) between aromatic rings .
  • Crystal Packing :
    • Two independent molecules (A and B) in the asymmetric unit form distinct hydrogen-bonded layers (N–H⋯O/Cl). These layers interlink via N–H⋯N bonds, creating a 3D framework .

Key Insight: The position of the chlorine substituent (para vs. meta) significantly alters molecular conformation and supramolecular architecture, with meta-substitution favoring non-planar geometries and complex 3D packing .

N-Substituted Sulfanyl Acetamides with Heterocyclic Moieties

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides

  • Bioactivity :
    • Compound 8q inhibits α-glucosidase (IC₅₀ = 49.71 µM ), comparable to the standard acarbose (38.25 µM ) .
    • 8g and 8h show strong BChE inhibition (IC₅₀ = 31.62 µM and 33.70 µM , respectively), outperforming other analogs .
  • Structural Influence :
    • The oxadiazole-indole moiety enhances enzyme interaction, suggesting that electron-rich heterocycles improve inhibitory potency .

Comparison with Target Compound : The absence of an oxadiazole or indole group in 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide may limit its enzyme inhibitory activity, though its N-propyl group could enhance lipophilicity and membrane permeability.

Chloroacetamide Intermediates

2-Chloro-N-(4-Fluorophenyl)Acetamide

  • Role in Synthesis: Acts as a precursor for derivatives like quinolin-8-yloxy acetamides and piperazinediones .
  • Structural Features :
    • Intramolecular C–H⋯O and intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

Implications for Future Research

  • Structural Optimization : Introducing heterocyclic groups (e.g., pyrimidine or oxadiazole) could enhance bioactivity, as demonstrated in analogs .
  • Crystallinity Studies : The N-propyl group’s impact on crystallinity vs. oil formation (as in ) warrants investigation.
  • Synthetic Routes : Multi-component reactions (as in ) may offer efficient pathways for derivatization.

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials. The focus will be on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide is C11H14ClNOSC_{11}H_{14}ClNOS. Its structure features a chlorinated phenyl ring, a sulfanyl group, and an acetamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₄ClNOS
Molecular Weight245.75 g/mol
IUPAC Name2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide

Antimicrobial Activity

Research has indicated that compounds with similar structures to 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide exhibit significant antimicrobial properties. For instance, N-(4-chlorophenyl)-2-chloroacetamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of the chlorinated phenyl group enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.

Case Study:
A study evaluating the antimicrobial potential of N-substituted chloroacetamides found that those with a para-substituted phenyl group were particularly effective against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes . This suggests that 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide may similarly exhibit potent antimicrobial effects.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that compounds with sulfanyl groups can interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Mechanism of Action:
The proposed mechanism for the anticancer activity includes:

  • Enzyme Inhibition: Compounds may inhibit enzymes involved in tumor growth.
  • Receptor Modulation: Interaction with cellular receptors can alter growth factor signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide is influenced by its structural components. The SAR analysis reveals that:

  • Chlorine Substitution: Enhances potency against pathogens due to increased lipophilicity.
  • Sulfanyl Group: Contributes to the compound's ability to interact with biological targets.

Research Findings

Recent studies have employed quantitative structure-activity relationship (QSAR) modeling to predict the biological efficacy of compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-propylacetamide. These models suggest that modifications in the substituents can significantly alter the compound's activity profile .

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